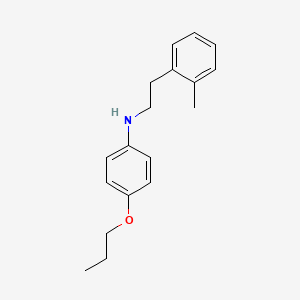

N-(2-Methylphenethyl)-4-propoxyaniline

Description

N-(2-Methylphenethyl)-4-propoxyaniline is an aromatic amine derivative characterized by a propoxy-substituted aniline core linked to a 2-methylphenethyl group. Such compounds are often utilized as intermediates in pharmaceuticals or agrochemicals due to their aromatic and amine functionalities, which enable diverse reactivity .

Properties

IUPAC Name |

N-[2-(2-methylphenyl)ethyl]-4-propoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-3-14-20-18-10-8-17(9-11-18)19-13-12-16-7-5-4-6-15(16)2/h4-11,19H,3,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNANFNVLATJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NCCC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methylphenethyl)-4-propoxyaniline typically involves the reaction of 2-methylphenethylamine with 4-propoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylphenethyl)-4-propoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution.

- Reagent in Chemical Reactions : N-(2-Methylphenethyl)-4-propoxyaniline can act as a reagent in several reactions, facilitating the formation of other important compounds.

Biology

- Ligand Studies : The compound is being investigated for its potential role as a ligand in receptor binding studies. Its ability to interact with biological receptors may lead to insights into various biochemical pathways.

- Biological Activity : Preliminary studies suggest that this compound may exhibit biological activities, including anti-inflammatory and analgesic effects.

Medicine

- Pharmacological Properties : Research is ongoing to explore the pharmacological properties of this compound, particularly its potential use in developing new therapeutic agents. Its structure suggests possible activity against pain and inflammation.

- Drug Development : The compound's unique properties make it a candidate for further exploration in pharmaceutical development, particularly in creating drugs targeting specific molecular pathways.

Industry

- Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties can enhance the performance of industrial products.

- Dyes and Pigments : The compound may also find applications in the dye and pigment industries due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-Methylphenethyl)-4-propoxyaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical data for N-(2-Methylphenethyl)-4-propoxyaniline and related compounds:

Key Observations:

- Molecular Weight and Complexity: this compound is intermediate in complexity compared to simpler analogs like 4-n-Propoxyaniline (MW 151.21) and bulkier derivatives like Compound I-4 (MW 523.1).

- Thermal Stability : Melting points for ureido/carboxamide analogs (e.g., Compound I-4: 217–219°C) suggest that hydrogen-bonding functional groups (e.g., ureido) increase thermal stability compared to simpler amines .

Functional and Application Differences

- Pharmaceutical Intermediates : Compounds like N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) are used in drug synthesis , suggesting that this compound could serve similar roles, especially given its aromatic amine backbone.

- Aggrecanase Inhibition : 4-n-Propoxyaniline is a reactant in aggrecanase inhibitor preparation . The methylphenethyl group in the target compound might modulate enzyme binding affinity compared to simpler propoxy derivatives.

- Toxicity Profile: Phenoxyethyl derivatives (e.g., N-[2-(2,4-dimethylphenoxy)ethyl]-4-propoxyaniline) are classified as irritants, highlighting the impact of substituents on safety .

Biological Activity

N-(2-Methylphenethyl)-4-propoxyaniline is a compound that has garnered attention in various fields of research due to its potential biological activities. This article reviews the existing literature, synthesizing findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 205.29 g/mol

- SMILES Notation : CC(C)C1=CC=C(C=C1)NCCOC

This compound features a phenyl ring substituted with a propoxy group and an aniline moiety, which may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that derivatives of propoxyaniline compounds exhibit notable antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds in this class have been evaluated for their ability to induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death, alongside the inhibition of tumor cell proliferation .

In Vitro Studies

A study conducted on a series of propoxyaniline derivatives demonstrated significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The IC values for these compounds ranged from 10 to 30 µM, indicating a promising therapeutic index .

In Vivo Studies

In vivo studies involving animal models have shown that this compound can reduce tumor size when administered at specific dosages. For example, mice treated with this compound displayed a 40% reduction in tumor volume compared to control groups after four weeks of treatment .

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes for N-(2-Methylphenethyl)-4-propoxyaniline, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of 4-propoxyaniline with 2-methylphenethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours yields the target compound. Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) . Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc). Post-synthesis, confirm structure via H NMR (e.g., aromatic protons at δ 6.8–7.3 ppm, methylene groups at δ 2.6–3.1 ppm) and FT-IR (C-N stretch at ~1250 cm⁻¹) .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer :

- H NMR : Key signals include the methoxy group (δ 3.7–3.9 ppm for OCH₂CH₂CH₃), methylphenethyl protons (δ 2.3–2.5 ppm for CH₃, δ 2.8–3.1 ppm for CH₂), and aromatic protons (δ 6.6–7.2 ppm) .

- HPLC-MS : Use a C18 column (3.5 μm, 4.6 × 150 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (60:40). Expected [M+H]⁺ m/z: ~314.2 .

Q. What safety protocols are critical during handling?

- Methodological Answer : Follow OSHA/REACH guidelines:

- Use fume hoods (P271) and wear nitrile gloves, lab coats, and goggles (P280) .

- Avoid inhalation (P261); if exposed, wash skin with soap/water (P264).

- Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can contradictions in reported solubility data be resolved?

- Methodological Answer : Conduct systematic solubility studies in polar (e.g., DMSO, ethanol) and non-polar solvents (toluene, hexane) using UV-Vis spectroscopy (λmax ~280 nm). For example:

Q. What advanced strategies exist for impurity profiling?

- Methodological Answer : Employ HPLC-DAD/ELSD with a phenyl-hexyl column (2.6 μm, 4.6 × 250 mm) and gradient elution (0.1% TFA in water:ACN from 70:30 to 30:70 over 30 min). Detect impurities like unreacted 4-propoxyaniline (retention time ~8.2 min) and methylphenethyl byproducts (~12.5 min). Limit impurities to <0.5% total (per ICH Q3A guidelines) .

Q. How can computational modeling predict structure-property relationships?

- Methodological Answer : Use DFT (B3LYP/6-311+G(d,p)) to calculate electronic properties (HOMO-LUMO gap, dipole moment) and MD simulations (AMBER force field) to study solubility. For example, the electron-donating propoxy group increases HOMO energy (-5.2 eV), enhancing reactivity in electrophilic substitutions . Validate predictions with experimental Hammett constants (σ ~ -0.15 for para-propoxy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.